Vilazodone hydrochloride
Overview
Description
Vilazodone hydrochloride is a medication primarily used to treat major depressive disorder. It is classified as a serotonin modulator and is taken orally. This compound works by inhibiting the reuptake of serotonin and acting as a partial agonist of the 5-HT1A receptor .
Mechanism of Action
Target of Action
Vilazodone hydrochloride primarily targets the 5-HT transporter and 5-HT1A receptors . These targets play a crucial role in the regulation of mood and behavior, with the 5-HT transporter responsible for the reuptake of serotonin, a neurotransmitter involved in mood regulation. The 5-HT1A receptor is a subtype of the serotonin receptor, which is implicated in several psychological and biological processes.
Mode of Action
This compound acts by selectively inhibiting serotonin reuptake in the central nervous system, thereby increasing serotonin levels in the brain . It also acts as a partial agonist of 5HT-1A receptors . This dual action has led to vilazodone being referred to as a selective partial agonist and reuptake inhibitor (SPARI) .
Biochemical Pathways
It is known that the drug’s action on the 5-ht transporter and 5-ht1a receptors leads to increased serotonin levels in the brain . This increase in serotonin can affect various biochemical pathways related to mood regulation.
Pharmacokinetics
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP)3A4 enzyme, with minor contributions from CYP2C19 and CYP2D6 . The bioavailability of vilazodone is 72% when taken with food , indicating that food intake can significantly impact the drug’s absorption and overall bioavailability. The volume of distribution of vilazodone is large, although the exact value is unknown .
Result of Action
The primary result of this compound’s action is the alleviation of depressive symptoms associated with major depressive disorder (MDD) . This is achieved through the increased serotonin levels in the brain, which can help regulate mood.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability are significantly impacted by food intake . Additionally, the drug’s metabolism can be affected by factors that influence the activity of the CYP3A4 enzyme, such as the co-administration of other drugs metabolized by this enzyme .
Biochemical Analysis
Biochemical Properties
Vilazodone Hydrochloride works by increasing the activity of a chemical called serotonin in the brain . It targets the 5-HT transporter and 5-HT1A receptors . The nature of these interactions involves the modulation of serotonin levels, which plays a crucial role in mood regulation .
Cellular Effects
This compound influences cell function by modulating the serotonin levels in the brain cells . This modulation can impact cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the 5-HT transporter and 5-HT1A receptors . This binding can lead to the inhibition or activation of these receptors, resulting in changes in gene expression and serotonin levels .
Metabolic Pathways
This compound is metabolized in the liver via the CYP3A4 enzyme . This metabolic pathway could potentially interact with other enzymes or cofactors, affecting metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues occur primarily through the bloodstream after oral administration . The specific transporters or binding proteins it interacts with are not clearly defined in the available literature.
Preparation Methods
Vilazodone hydrochloride can be synthesized through several routes. One method involves using 5-cyanoindole and 5-nitrobenzofuran-2-carboxamide as starting materials. The process includes multiple steps such as reduction, nucleophilic substitution, and catalysis by isobutyl-AlCl2 . Another method involves using 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, resulting in a higher yield and purity . Industrial production methods often focus on optimizing these synthetic routes to ensure cost-effectiveness and environmental safety .
Chemical Reactions Analysis
Vilazodone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different degradation products.
Substitution: Nucleophilic substitution is a key step in its synthesis, where intermediates react to form the final product.
Common reagents used in these reactions include isobutyl-AlCl2, NaBH4, and Pd/C. The major products formed from these reactions are intermediates that eventually lead to this compound .
Scientific Research Applications
Vilazodone hydrochloride has several scientific research applications:
Chemistry: It is studied for its unique synthetic routes and reaction mechanisms.
Biology: Research focuses on its effects on serotonin levels and receptor activity.
Industry: Its production methods are optimized for large-scale manufacturing.
Comparison with Similar Compounds
Vilazodone hydrochloride is unique compared to other serotonin modulators due to its dual mechanism of action. Similar compounds include:
Bupropion: Used for depression and smoking cessation, but works differently by inhibiting norepinephrine and dopamine reuptake.
Cymbalta (duloxetine): A serotonin-norepinephrine reuptake inhibitor used for depression and anxiety.
This compound stands out due to its specific targeting of serotonin reuptake and 5-HT1A receptor activity, which may result in fewer side effects related to sexual dysfunction and weight gain .
Properties
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZBRGFNBNQSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936833 | |
Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163521-08-2 | |
Record name | 2-Benzofurancarboxamide, 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163521-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vilazodone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VILAZODONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HTX2GK8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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